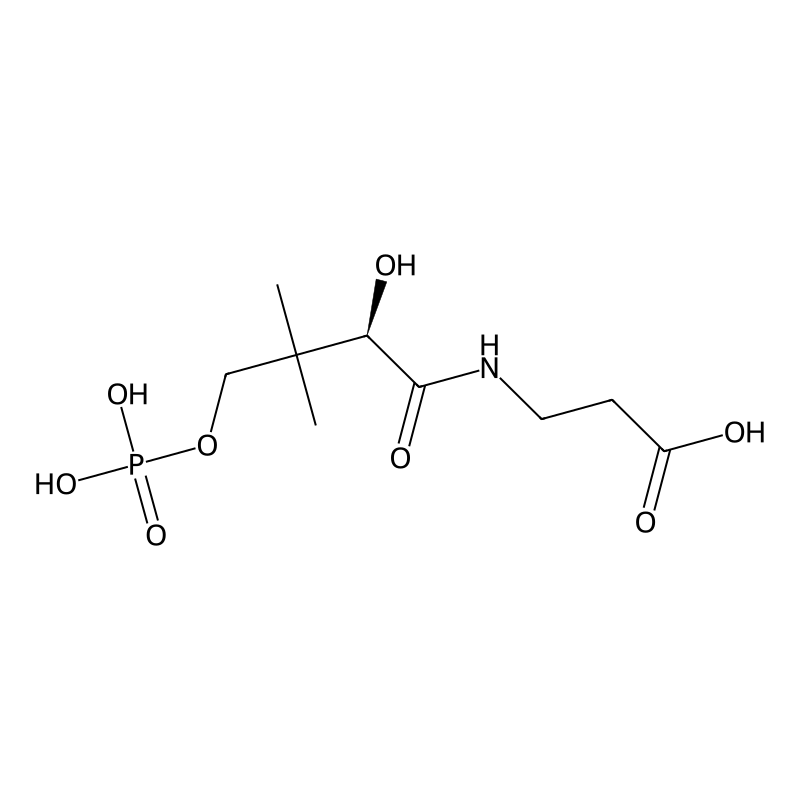

Phosphopantothenic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D-4'-Phosphopantothenate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Phosphopantothenic acid is a natural product found in Bombyx mori and Homo sapiens with data available.

(R)-4'-phosphopantothenic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

4'-Phosphopantothenic acid (CAS 5875-50-3) is the first committed, phosphorylated intermediate in the universal Coenzyme A (CoA) biosynthetic pathway. Generated in vivo by the ATP-dependent phosphorylation of pantothenic acid via pantothenate kinase (PanK), this compound serves as the direct, obligate substrate for phosphopantothenoylcysteine synthetase (PPCS) [1]. From a procurement and material-selection standpoint, 4'-phosphopantothenic acid is highly valued because it successfully bypasses the stringent regulatory bottlenecks of the PanK enzyme, which is subject to potent feedback inhibition by downstream acyl-CoA products [2]. Furthermore, unlike downstream intermediates that incorporate cysteine, 4'-phosphopantothenic acid lacks a free sulfhydryl group, granting it superior chemical stability in aqueous buffers and biological media [3]. This combination of pathway-specific activation and structural stability makes it an indispensable reagent for cell-free CoA synthesis, PPCS inhibitor screening, and metabolic rescue research.

References

- [1] Leonardi, R., et al. (2005). Coenzyme A: Back in action. Progress in Lipid Research, 44(2-3), 125-153.

- [2] Rock, C. O., et al. (2003). Pantothenate kinase regulation of the intracellular concentration of coenzyme A. Journal of Biological Chemistry, 278(18), 15735-15740.

- [3] Srinivasan, B., et al. (2015). Extracellular 4'-phosphopantetheine is a source for intracellular coenzyme A synthesis. Nature Chemical Biology, 11(10), 784-792.

Procuring generic pantothenic acid (Vitamin B5) as a substitute for 4'-phosphopantothenic acid fails in advanced biochemical applications because pantothenic acid requires activation by PanK, an enzyme that is severely rate-limited and feedback-inhibited by physiological concentrations of CoA (Ki ~ 0.2 µM)[1]. This makes pantothenic acid useless for driving high-titer in vitro CoA synthesis or for isolated PPCS enzyme assays, which strictly require the pre-phosphorylated substrate [2]. Conversely, substituting with downstream intermediates like 4'-phosphopantetheine introduces severe handling and processability issues; 4'-phosphopantetheine contains a highly reactive free sulfhydryl (-SH) group that rapidly oxidizes and dimerizes in serum and assay buffers, often necessitating complex chemical masking (e.g., S-acetylation) to remain viable[3]. 4'-Phosphopantothenic acid provides the exact biochemical bypass needed without the oxidative liability of a free thiol, making it the logical choice for stable, PanK-independent pathway activation.

References

- [1] Halvorsen, O., & Skrede, S. (1982). Regulation of the biosynthesis of CoA at the level of pantothenate kinase. European Journal of Biochemistry, 124(1), 211-215.

- [2] Strauss, E., et al. (2001). Phosphopantothenoylcysteine Synthetase from Escherichia coli. Journal of Biological Chemistry, 276(17), 13513-13516.

- [3] Di Meo, I., et al. (2017). (S)-acetyl-4'-phosphopantetheine is stable in serum and prevents phenotypes induced by pantothenate kinase deficiency. European Journal of Human Genetics, 25(7), 819-823.

Bypass of Rate-Limiting Feedback Inhibition

In the de novo synthesis of Coenzyme A, the first step (catalyzed by PanK) is heavily regulated by feedback inhibition. Studies demonstrate that PanK is competitively inhibited by free CoA with a highly sensitive Ki of approximately 0.2 µM [1]. When unphosphorylated pantothenic acid is used as a precursor in cell-free or whole-cell systems, metabolic flux halts as soon as trace CoA accumulates. By procuring 4'-phosphopantothenic acid, researchers completely bypass this PanK regulatory bottleneck, allowing unhindered downstream conversion and significantly higher product titers in synthetic biology applications [2].

| Evidence Dimension | Susceptibility to CoA feedback inhibition |

| Target Compound Data | 0% inhibition (enters pathway downstream of PanK) |

| Comparator Or Baseline | Pantothenic acid (flux halted at ~0.2 µM CoA) |

| Quantified Difference | Complete bypass of the primary pathway bottleneck |

| Conditions | In vitro CoA biosynthesis models and kinetic assays |

Procuring the phosphorylated compound is essential for high-yield synthetic biology workflows where natural feedback inhibition would otherwise arrest production.

Absolute Substrate Specificity for PPCS Assays

Phosphopantothenoylcysteine synthetase (PPCS) catalyzes the addition of cysteine to the CoA precursor backbone. In isolated enzymatic assays, PPCS exhibits absolute specificity for the phosphorylated substrate. Utilizing unphosphorylated pantothenic acid yields 0% catalytic activity, whereas 4'-phosphopantothenic acid serves as the obligate substrate, allowing accurate determination of PPCS kinetics and facilitating high-throughput screening of PPCS inhibitors [1].

| Evidence Dimension | Catalytic turnover in isolated PPCS assays |

| Target Compound Data | 100% baseline activity (obligate substrate) |

| Comparator Or Baseline | Pantothenic acid (0% activity) |

| Quantified Difference | Absolute requirement for the 4'-phosphate group |

| Conditions | In vitro recombinant PPCS enzymatic assays |

Laboratories screening for novel antimicrobial or antimalarial compounds targeting PPCS must procure 4'-phosphopantothenic acid to run functional biochemical assays.

Superior Oxidation Resistance vs. Downstream Intermediates

Downstream CoA intermediates, such as 4'-phosphopantetheine, contain a free sulfhydryl (-SH) group that makes them highly susceptible to rapid auto-oxidation and dimerization in aqueous solutions and serum-containing media. This instability often forces researchers to synthesize complex, masked derivatives like S-acetyl-4'-phosphopantetheine to maintain shelf-life [1]. Because 4'-phosphopantothenic acid is positioned immediately upstream of the cysteine addition step, it lacks this reactive thiol group entirely, rendering it chemically stable against oxidation while still providing a PanK-independent entry point into the CoA pathway [2].

| Evidence Dimension | Oxidative stability in aqueous/serum media |

| Target Compound Data | Stable (lacks reactive sulfhydryl group) |

| Comparator Or Baseline | 4'-Phosphopantetheine (rapidly oxidizes/dimerizes) |

| Quantified Difference | Elimination of thiol-driven degradation pathways |

| Conditions | Standard aqueous assay buffers and serum-supplemented media |

Buyers seeking a stable, ready-to-use CoA pathway intermediate can avoid the rapid degradation and complex handling requirements associated with thiol-containing analogs.

In Vitro Coenzyme A (CoA) Biosynthesis and Metabolic Engineering

Because 4'-phosphopantothenic acid bypasses the severe feedback inhibition of pantothenate kinase (PanK), it is the right choice for cell-free synthetic biology systems designed to produce CoA or its derivatives at high titers. Using this specific compound prevents the premature stalling of the metabolic cascade that occurs when using unphosphorylated pantothenic acid [1].

High-Throughput Screening for PPCS Inhibitors

Phosphopantothenoylcysteine synthetase (PPCS) is a validated drug target for novel antimicrobials and antimalarials. Since PPCS cannot utilize unphosphorylated pantothenic acid, 4'-phosphopantothenic acid is the mandatory, specific substrate required to establish robust in vitro enzyme kinetics and to screen chemical libraries for competitive or allosteric PPCS inhibitors[2].

Metabolic Rescue Models in PKAN Research

In cellular models of Pantothenate Kinase-Associated Neurodegeneration (PKAN), PanK2 activity is deficient. 4'-Phosphopantothenic acid serves as a stable, non-oxidizing metabolic bypass agent to study downstream pathway restoration. Its lack of a free sulfhydryl group makes it easier to handle and formulate in culture media compared to highly reactive downstream thiols like 4'-phosphopantetheine [3].

References

- [1] Leonardi, R., et al. (2005). Coenzyme A: Back in action. Progress in Lipid Research, 44(2-3), 125-153.

- [2] Strauss, E., et al. (2001). Phosphopantothenoylcysteine Synthetase from Escherichia coli. Journal of Biological Chemistry, 276(17), 13513-13516.

- [3] Di Meo, I., et al. (2017). (S)-acetyl-4'-phosphopantetheine is stable in serum and prevents phenotypes induced by pantothenate kinase deficiency. European Journal of Human Genetics, 25(7), 819-823.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types